![molecular formula C15H26O3 B12060776 1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone is a complex organic compound with the following properties:
Molecular Formula: CHO
Average Molecular Mass: 254.365 Da
Monoisotopic Mass: 254.188202 Da
ChemSpider ID: 9283037
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes:
Starting Material: Begin with a suitable precursor, often derived from natural sources or synthesized.
Hydroxylation: Introduce hydroxyl groups at specific positions using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Isopropylation: Add an isopropyl group to the molecule using reagents like isopropyl bromide or isopropyl chloride.
Final Oxidation: Oxidize the intermediate compound to obtain the desired product.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and purification steps. specific proprietary processes are often closely guarded by manufacturers.
Chemical Reactions Analysis
1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone can undergo various reactions:
Oxidation: It may be oxidized to form a ketone or other functional groups.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions at specific positions can modify the compound. Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and various acids or bases.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore or scaffold for drug design.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which 1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone exerts its effects depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related molecules based on structural features, functional groups, and biological activity. Its uniqueness lies in its specific arrangement of hydroxyl groups and isopropyl substituents.
Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C15H26O3 |
|---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone |
InChI |
InChI=1S/C15H26O3/c1-9(2)12-5-6-14(4)8-13(17)11(10(3)16)7-15(12,14)18/h9,11-13,17-18H,5-8H2,1-4H3/t11-,12-,13+,14-,15+/m1/s1 |
InChI Key |
JBUVDZNSKXFWKY-QMIVOQANSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@@]1(C[C@@H]([C@H](C2)O)C(=O)C)O)C |
Canonical SMILES |
CC(C)C1CCC2(C1(CC(C(C2)O)C(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


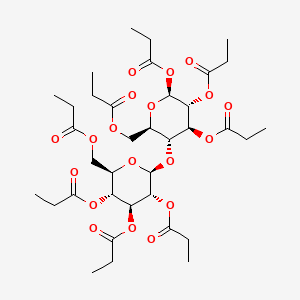
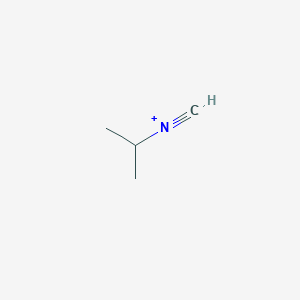
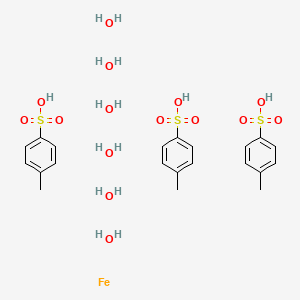
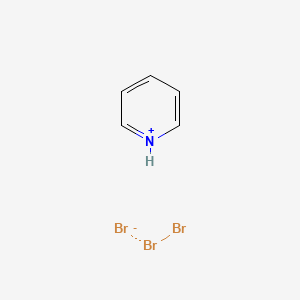
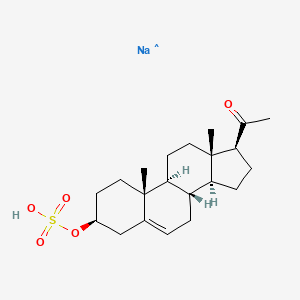





![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)



